molecular formula C15H26GdO7 B3042508 Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate CAS No. 64438-54-6

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

Cat. No.: B3042508
CAS No.: 64438-54-6
M. Wt: 475.6 g/mol
InChI Key: IRYSUIYKCHCKMA-KJVLTGTBSA-N
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Description

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate, also known as gadolinium(III) acetylacetonate hydrate (Gd(acac)₃·xH₂O), is a lanthanide-based metal-organic complex. Its molecular formula is C₁₅H₂₈GdO₈ (dihydrate form), with a molecular weight of 493.628 g/mol . The compound crystallizes as a dihydrate, decomposing at 143°C . It is synthesized by reacting gadolinium salts (e.g., GdCl₃·6H₂O) with acetylacetone under controlled conditions, followed by thermal dehydration to achieve the desired hydration state .

Gd(acac)₃·2H₂O is notable for its paramagnetic properties, making it valuable in magnetic resonance imaging (MRI) as a contrast agent precursor . It also serves as a catalyst in organic synthesis and a dopant in functional materials like gadolinium-doped hydroxyapatite for theragnostic applications .

Properties

IUPAC Name

gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYSUIYKCHCKMA-KJVLTGTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Gd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Gd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26GdO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream colored odorless powder; Hygroscopic; [MSDSonline]
Record name Gadolinium acetylacetonate dihydrate
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CAS No.

64438-54-6
Record name Gadolinium(III) acetylacetonate hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate typically involves the reaction of gadolinium salts with (Z)-4-hydroxypent-3-en-2-one in the presence of water. One common method is the sol-gel process, where gadolinium nitrate is dissolved in water and mixed with (Z)-4-hydroxypent-3-en-2-one. The mixture is then heated to promote the formation of the complex, followed by drying to obtain the hydrated compound .

Industrial Production Methods

Industrial production of gadolinium complexes often involves large-scale sol-gel or combustion synthesis methods. These methods ensure high purity and yield of the final product. The use of glycerol as a complexing agent and fuel in the sol-gel combustion method has been reported to produce high-quality gadolinium-doped materials .

Chemical Reactions Analysis

Types of Reactions

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate can undergo various chemical reactions, including:

    Oxidation: Gadolinium can react with oxygen to form gadolinium(III) oxide.

    Reduction: Gadolinium can reduce oxides of other metals to their elemental forms.

    Substitution: The organic ligand can participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

    Oxidation: Reaction with atmospheric oxygen or controlled oxygen environments.

    Reduction: Use of reducing agents such as hydrogen gas or other metals.

    Substitution: Organic solvents and catalysts to facilitate the substitution reactions.

Major Products

    Oxidation: Gadolinium(III) oxide.

    Reduction: Elemental metals and gadolinium hydroxide.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Chemical Applications

Catalysis in Organic Synthesis

  • Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate serves as a catalyst in various organic reactions. Its unique electronic properties facilitate reactions such as oxidation and reduction, making it a versatile reagent in synthetic chemistry.
  • Common Reactions :
    • Oxidation : Gadolinium can react with oxygen to form gadolinium(III) oxide.
    • Reduction : It can reduce metal oxides to their elemental forms.
    • Substitution : The organic ligand can participate in substitution reactions with other organic compounds.
Reaction TypeExample Product
OxidationGadolinium(III) oxide
ReductionElemental metals
SubstitutionVarious substituted organic compounds

Biological Applications

Study of Biological Systems

  • The paramagnetic properties of gadolinium make this compound useful in biological research. It interacts with biomolecules, allowing for the study of metal-ligand interactions and their effects on biological systems.
  • Cellular Effects : Research indicates that gadolinium release can lead to tissue deposition and potential toxicity, particularly in the kidneys, which are the primary excretion organs for gadolinium-based agents.

Medical Applications

Magnetic Resonance Imaging (MRI)

  • This compound is widely utilized as a contrast agent in MRI. Its strong paramagnetic properties enhance the visibility of internal structures during imaging procedures.
  • Mechanism of Action : By shortening T2 relaxation times in MRI scans, gadolinium compounds create hypointense signals that improve image clarity.

Industrial Applications

Production of High-Performance Materials

  • This compound is employed in the manufacturing of advanced materials, including superconductors and specialized alloys. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Case Studies

  • MRI Contrast Agents
    • Studies have demonstrated that gadolinium-based contrast agents significantly improve diagnostic accuracy in MRI scans by enhancing the visibility of tumors and vascular structures.
  • Catalytic Reactions
    • Research has shown that using this compound as a catalyst in oxidation reactions leads to higher yields compared to traditional catalysts.

Mechanism of Action

The primary mechanism of action of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate in MRI involves its paramagnetic properties. Gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons in tissues, resulting in a brighter signal on T1-weighted images. This enhancement allows for better visualization of internal structures, such as tumors and blood vessels .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property Gd(acac)₃·2H₂O Ce(acac)₃·xH₂O Co(acac)₂·xH₂O
Molecular Weight (g/mol) 493.628 437.44 (anhydrous) 257.10 (anhydrous)
Melting Point (°C) 143 (dec.) 131–132 Not reported
Solubility Insoluble in water Insoluble in water Soluble in THF

Table 2: Catalytic Performance

Reaction Catalyst Conversion (%) Selectivity (%) Reference
Alkene Hydrosilylation Co(acac)₂·xH₂O 90 Anti-Markovnikov
Olefin Polymerization Sm(acac)₃·xH₂O 85 High

Biological Activity

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate is a gadolinium complex that has garnered attention for its potential biological activity, particularly in the context of medical imaging and therapeutic applications. This article explores the compound's pharmacological properties, mechanisms of action, and associated biological effects based on diverse research findings.

This compound (C15H26GdO7) is a gadolinium-based compound that features a hydroxypentene moiety. The structure includes a central gadolinium ion coordinated with a hydroxamic acid derivative, which is known for its chelating properties. This compound is classified under gadolinium chelates, which are commonly used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.

Pharmacokinetics and Toxicity

Research indicates that gadolinium compounds can accumulate in various tissues, including the liver, kidneys, and brain. The pharmacokinetics of gadolinium-based contrast agents (GBCAs) suggest that they exhibit slow elimination rates and significant tissue retention, leading to potential toxicity . Notably, the free Gd^3+ ion is known to compete with calcium ions biologically, which can disrupt physiological processes such as muscle contraction and neurotransmission .

Table 1: Summary of Gadolinium Toxicity Mechanisms

MechanismDescription
Calcium Channel BlockadeGd^3+ inhibits voltage-gated calcium channels, affecting muscle contraction and nerve impulses.
Enzyme InhibitionInhibits enzymes like Ca^2+-activated ATPases and certain dehydrogenases.
Cytokine ExpressionMay increase expression of pro-inflammatory cytokines.
Oxidative Stress InductionInduces oxidative stress, potentially leading to cellular damage.

In Vitro Studies

In vitro studies have shown that gadolinium compounds can promote cell proliferation in certain cell lines. For instance, gadolinium chloride has been reported to activate the EGFR/PI3K/Akt and MAPK signaling pathways in human embryonic kidney cells . Moreover, it has been observed that Gd^3+ ions can induce apoptosis in glioma cells through reactive oxygen species (ROS) production .

Case Study: Gadolinium-Induced Apoptosis
A study conducted on rat C6 glioma cells demonstrated that exposure to gadolinium chloride resulted in caspase-dependent apoptotic death mediated by ROS production. This highlights the dual nature of gadolinium as both a therapeutic agent and a potential cytotoxic compound .

In Vivo Studies

In vivo research has revealed significant findings regarding the accumulation of gadolinium in neural tissues. Postmortem examinations have confirmed the presence of gadolinium deposits in brain specimens from patients who underwent multiple MRI scans with gadolinium-based agents. This accumulation raises concerns about long-term neurological effects .

Chelation Therapy and Mitigation Strategies

Given the potential toxicity associated with gadolinium accumulation, chelation therapy has been explored as a strategy to mitigate these effects. Compounds such as HOPO have shown promise in reducing gadolinium levels in liver tissues post-exposure . This suggests that effective chelation could play a role in managing gadolinium-related toxicity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (Z)-4-hydroxypent-3-en-2-one with high stereochemical purity?

  • Methodological Answer : Utilize stereoselective aldol condensation under controlled pH (5.5–6.0) and low-temperature conditions (0–5°C) to favor the Z-isomer. Confirm stereochemistry via ¹H-NMR (characteristic coupling constants for Z-configuration, J = 10–12 Hz) and X-ray crystallography for unambiguous structural validation . Monitor reaction progress using HPLC with chiral columns (e.g., Chiralpak AD-H) to achieve >95% enantiomeric excess.

Q. How can gadolinium oxalate hydrate purity be validated for use in coordination chemistry studies?

  • Methodological Answer : Employ ICP-MS to quantify gadolinium content (target: ≥99.9% purity) and X-ray diffraction (XRD) to confirm structural conformity with reference patterns (e.g., JCPDS 00-012-0795) . For hydrated forms, combine thermogravimetric analysis (TGA) to quantify water content and FTIR to identify oxalate ligand vibrational modes (e.g., ν(C=O) at 1620 cm⁻¹) .

Q. What analytical techniques are suitable for characterizing the ligand-exchange dynamics of (Z)-4-hydroxypent-3-en-2-one with gadolinium ions?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 320–350 nm) and potentiometric titration to determine stability constants (logK values). Complement with ESI-MS to identify intermediate complexes (e.g., [Gd(L)₂(H₂O)₃]⁺) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data when gadolinium complexes exhibit disorder in hydrate structures?

  • Methodological Answer : Apply SHELXL refinement with PART instructions to model disordered water molecules. Validate using difference Fourier maps (e.g., peaks >0.3 eÅ⁻³ indicate unresolved solvent). Cross-check with PLATON SQUEEZE to account for diffuse solvent contributions . For dynamic disorder, use multi-temperature XRD (e.g., 100–300 K) to capture thermal motion trends .

Q. What strategies mitigate neurotoxicity risks in preclinical studies of gadolinium-based complexes?

  • Methodological Answer : Adopt PRISMA guidelines for systematic review design to identify bias in existing neurotoxicity datasets . Conduct in vivo studies with ICP-OES to quantify gadolinium retention in brain tissues and correlate with T1-weighted MRI signal attenuation. Use chelation challenge tests (e.g., DTPA administration) to assess reversibility of Gd deposition .

Q. How to optimize ligand-to-metal ratios in gadolinium coordination polymers for enhanced magnetic properties?

  • Methodological Answer : Perform density functional theory (DFT) simulations to predict magnetic coupling (e.g., J values for Gd-Gd interactions). Validate experimentally via SQUID magnetometry under varying ligand ratios (1:1 to 1:3 Gd:ligand). Analyze crystal packing with Mercury software to identify supramolecular interactions influencing magnetic anisotropy .

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy Tools/References
Discrepant XRD vs. NMR dataCross-validate with synchrotron XRD and solid-state NMR to resolve polymorphism
Inconsistent stability constantsRe-evaluate ionic strength corrections and use pH-stat titration for precision
Divergent toxicity reportsApply meta-analysis with subgroup stratification (e.g., renal function, dosage)

Key Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Analytical Chemistry : ICP-MS for metal quantification , ESI-MS for complex speciation .
  • Toxicity Studies : PRISMA guidelines for systematic reviews .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Reactant of Route 2
Reactant of Route 2
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

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